Cas no 112581-76-7 (Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester)

グリシン、N-(6-クロロ-3-ピリダジニル)-、エチルエステルは、有機合成中間体として重要な化合物です。その分子構造は、グリシン骨格に6-クロロ-3-ピリダジニル基が結合し、エチルエステル化された特徴的な形態を有します。この化合物は、農薬や医薬品の前駆体としての応用可能性が注目されており、特にピリダジン誘導体の合成において有用な中間体となります。反応性の高いエステル基と芳香族ヘテロ環の組み合わせにより、多様な化学変換が可能です。高い純度と安定性を備えており、実験室規模から工業的生産まで幅広く利用されています。

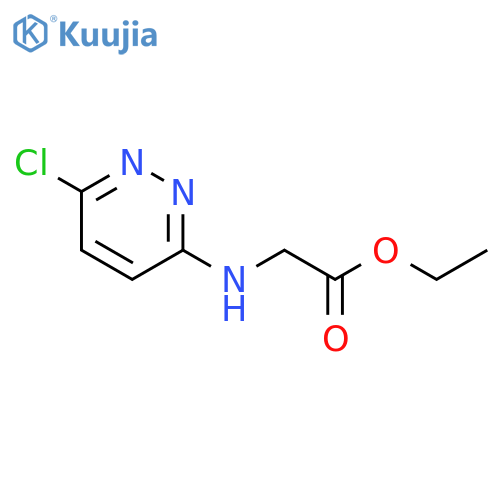

112581-76-7 structure

商品名:Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester

Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester

- Ethyl (6-chloropyridazin-3-yl)glycinate

- CS-0348179

- 112581-76-7

- N-(6-Chloro-3-pyridazinyl)glycine ethyl ester

- ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate

- DTXSID001251260

- EN300-4243500

-

- インチ: InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-10-7-4-3-6(9)11-12-7/h3-4H,2,5H2,1H3,(H,10,12)

- InChIKey: QKIZCYIDMMPERV-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 215.0461543Da

- どういたいしつりょう: 215.0461543Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4243500-0.05g |

ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |

112581-76-7 | 0.05g |

$612.0 | 2023-05-29 | ||

| Enamine | EN300-4243500-2.5g |

ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |

112581-76-7 | 2.5g |

$1428.0 | 2023-05-29 | ||

| Enamine | EN300-4243500-10.0g |

ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |

112581-76-7 | 10g |

$3131.0 | 2023-05-29 | ||

| Enamine | EN300-4243500-1.0g |

ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |

112581-76-7 | 1g |

$728.0 | 2023-05-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418849-100mg |

Ethyl (6-chloropyridazin-3-yl)glycinate |

112581-76-7 | 98% | 100mg |

¥17280.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418849-500mg |

Ethyl (6-chloropyridazin-3-yl)glycinate |

112581-76-7 | 98% | 500mg |

¥15093.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418849-2.5g |

Ethyl (6-chloropyridazin-3-yl)glycinate |

112581-76-7 | 98% | 2.5g |

¥33415.00 | 2024-08-09 | |

| Enamine | EN300-4243500-0.1g |

ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |

112581-76-7 | 0.1g |

$640.0 | 2023-05-29 | ||

| Enamine | EN300-4243500-5.0g |

ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |

112581-76-7 | 5g |

$2110.0 | 2023-05-29 | ||

| Enamine | EN300-4243500-0.5g |

ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |

112581-76-7 | 0.5g |

$699.0 | 2023-05-29 |

Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

112581-76-7 (Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester) 関連製品

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 624-75-9(Iodoacetonitrile)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量